1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
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Overview
Description
1-(4-Phenyl-1H-imidazol-2-yl)-ethylamine is a compound belonging to the imidazole family, characterized by its unique structure that includes a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Scientific Research Applications
1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other imidazole derivatives. More detailed studies are required to understand the exact interactions between this compound and its targets.
Biochemical Pathways
Imidazole derivatives are known to participate in various biochemical reactions
Result of Action
Similar compounds have been found to exhibit inhibitory effects against certain enzymes
Preparation Methods
The synthesis of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine typically involves the reaction of 4-phenyl-1H-imidazole with ethylamine under specific conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Phenyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Comparison with Similar Compounds
1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can be compared with other imidazole derivatives such as:
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate: This compound has a similar imidazole core but with different substituents, leading to varied biological activities.
N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl) benzamide: Another derivative with distinct structural features, used as a kinesin spindle protein inhibitor for cancer treatment.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting biological activities.
Properties
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMQMXJXWTGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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